molecular formula C13H17N3OS2 B2483346 N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2380175-17-5

N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2483346
CAS No.: 2380175-17-5
M. Wt: 295.42
InChI Key: XZOPVHCTCSQUGE-UHFFFAOYSA-N
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Description

N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine is a chemical compound that belongs to the class of thienopyrimidines.

Preparation Methods

The synthesis of N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

    Cyclization: The compound can form cyclic structures through intramolecular reactions under appropriate conditions.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-17-13(3-6-18-7-4-13)8-14-12-11-10(2-5-19-11)15-9-16-12/h2,5,9H,3-4,6-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOPVHCTCSQUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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